Methyl 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
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Overview
Description
Methyl 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a complex organic compound featuring a thiazole ring, a hydrazinecarbonyl group, and a benzoate ester. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4,5-dimethylbenzo[d]thiazole and benzoic acid derivatives.
Reaction Steps: The process involves the formation of a hydrazinecarbonyl intermediate, followed by esterification to introduce the methyl benzoate group.
Conditions: The reactions are usually carried out under controlled temperature and pH conditions, often requiring catalysts such as acid or base to facilitate the formation of the desired product.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may use either batch or continuous processes, depending on the scale and desired purity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the required purity standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Nucleophiles like ammonia or halides, and electrophiles like alkyl halides.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Alkylated or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and pathways. Medicine: Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve inhibition or activation of these targets, leading to downstream effects in biological pathways. For example, it may inhibit a key enzyme in a metabolic pathway, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Methyl 2-(2-imino-4,5-dimethylbenzo[d]thiazol-3(2H)-yl)acetate: Similar thiazole derivative with different substituents.
2,4-Disubstituted thiazoles: Other thiazole derivatives with varying biological activities.
Uniqueness: Methyl 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate stands out due to its specific combination of functional groups, which may confer unique biological properties compared to other thiazole derivatives.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
Properties
IUPAC Name |
methyl 4-[[(4,5-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-10-4-9-14-15(11(10)2)19-18(25-14)21-20-16(22)12-5-7-13(8-6-12)17(23)24-3/h4-9H,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRUYDKHOKTPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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